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(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid
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Overview
Description
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is a compound that features a propenoic acid moiety attached to a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- typically involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propanoic acid derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Antagonistic Activities
One of the primary areas of research for (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is its potential as an angiotensin II receptor antagonist . Studies have shown that compounds with similar structures exhibit significant antagonistic activity against the angiotensin II AT1 receptor, which is crucial for regulating blood pressure and fluid balance in the body .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various N-substituted imidazole derivatives , which have been investigated for their biological activities. These derivatives may possess enhanced pharmacological profiles compared to their parent compounds .
Interaction Studies
Research has focused on how this compound interacts with biological targets. Its structural characteristics allow it to engage in hydrogen bonding and π-stacking interactions with proteins, potentially influencing enzyme activity and receptor binding.
Polymer Chemistry
In materials science, this compound has been explored as a component in the synthesis of functional polymers . Its ability to form covalent bonds with other monomers can be utilized in creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Research on Angiotensin II Receptor Blockers | Investigated the role of imidazole derivatives | Identified significant receptor antagonism |
Synthesis of N-substituted Imidazoles | Explored the synthesis pathways | Demonstrated effective methods for obtaining derivatives |
Polymer Development | Studied polymerization processes | Showed potential for creating high-performance materials |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: Similar in structure but with a propionic acid moiety instead of propenoic acid.
Histidine: An amino acid with an imidazole ring, differing in the side chain structure.
Imidazoleacetic acid: Contains an acetic acid group attached to the imidazole ring.
Uniqueness
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is unique due to its combination of a propenoic acid moiety with a methyl-substituted imidazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid is a compound characterized by its unique structure, which includes an acrylic acid moiety attached to a 4-methyl-1H-imidazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and antifungal applications, as well as its implications in cancer research.
Chemical Structure and Properties
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : Approximately 138.12 g/mol
- Functional Groups : The presence of both an acrylic acid group and an imidazole ring endows the compound with acidic and basic properties, making it versatile for various chemical and biological applications.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The imidazole ring is known to interact with various biological targets, which can lead to the inhibition of microbial growth. Specific findings include:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating notable inhibitory effects.
- Antifungal Activity : The compound also displays antifungal properties, particularly against pathogens such as Aspergillus fumigatus, which is responsible for serious pulmonary infections. Its mechanism likely involves disruption of fungal cell wall synthesis or function .
Anticancer Potential
The potential of this compound as an anticancer agent has been explored due to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Notably:
- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Research indicates that this compound may inhibit GSK-3β, an enzyme implicated in various cancers such as colon and pancreatic cancer. The inhibition of GSK-3β could lead to reduced cell proliferation and increased apoptosis in cancer cells .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The imidazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes.
- Modulation of Signaling Pathways : By inhibiting enzymes like GSK-3β, the compound can modulate key signaling pathways involved in cell growth and survival.
Comparative Biological Activity
A comparative analysis of similar compounds reveals distinct biological activity profiles based on structural variations.
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(E)-3-(1H-imidazol-4-yl)acrylic acid | Imidazole ring at position 4 | Exhibits different biological activity profiles |
(E)-3-(1-methyl-1H-imidazol-5-YL)acrylic acid | Methyl substitution on imidazole | Enhanced lipophilicity |
(E)-3-(2-Ethyl-4-methyl-1H-imidazol-5-YL)acrylic acid | Ethyl group addition | Potentially different solubility properties |
These compounds differ primarily in their substituents on the imidazole ring or the acrylic backbone, significantly affecting their chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
- Antifungal Activity Assessment : In vitro tests showed that it could inhibit Aspergillus fumigatus at concentrations as low as 16 µg/mL, marking it as a promising candidate for antifungal therapy .
- Cancer Cell Line Studies : In experiments involving human colon cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(5-methyl-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
XTMSURALGGKSHL-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N=CN1)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(N=CN1)C=CC(=O)O |
Origin of Product |
United States |
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